molecular formula C13H16N4 B1479592 (1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine CAS No. 2098137-86-9

(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B1479592
CAS No.: 2098137-86-9
M. Wt: 228.29 g/mol
InChI Key: PFMALCDEMNAZFB-UHFFFAOYSA-N
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Description

(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This specific molecule is composed of a pyrazole ring substituted with a cyclopropylmethyl group at the N-1 position, a pyridin-3-yl group at the C-3 position, and an aminomethyl group at the C-5 position. The presence of both pyrazole and pyridine heterocycles makes it a valuable building block for constructing more complex molecules and studying structure-activity relationships (SAR). Pyrazole derivatives are extensively investigated for a wide spectrum of biological potencies, including anti-inflammatory, anticancer, antimicrobial, and antimalarial activities . The structural motifs present in this compound are commonly found in active pharmaceutical ingredients and biologically active probes. For instance, pyrazole-based compounds are known to interact with various enzyme systems and cellular targets, such as the mitogen-activated protein kinase (MAPK14), which plays a role in cellular response pathways . As such, this compound serves as a key synthetic intermediate for researchers developing novel therapeutic agents in areas like oncology, infectious diseases, and inflammation. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-(cyclopropylmethyl)-5-pyridin-3-ylpyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c14-7-12-6-13(11-2-1-5-15-8-11)16-17(12)9-10-3-4-10/h1-2,5-6,8,10H,3-4,7,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMALCDEMNAZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CN=CC=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine, also known by its CAS number 2098137-86-9, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3, with a molecular weight of approximately 229.28 g/mol. Its structure features a pyrazole ring substituted with a cyclopropylmethyl group and a pyridine moiety, which are crucial for its biological interactions.

Research indicates that this compound may act as an inhibitor of specific kinases involved in cancer progression. For instance, it has been linked to the inhibition of SMYD2, a lysine methyltransferase implicated in various cancers. Inhibitors targeting SMYD2 have shown promise in preclinical models due to their ability to disrupt oncogenic signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Kinase Inhibition Inhibits SMYD2, affecting cancer cell proliferation
Neuropharmacology Potential effects on neurotransmitter systems; further studies required
Selectivity Demonstrates selectivity over other kinases; low off-target effects noted

Efficacy in Biological Models

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has shown IC50 values in the low micromolar range against breast and lung cancer cell lines. The compound's efficacy is attributed to its ability to induce apoptosis and inhibit cell cycle progression.

Case Study: SMYD2 Inhibition

A notable study explored the binding affinity of this compound to SMYD2 using isothermal titration calorimetry (ITC), revealing a dissociation constant (Kd) of approximately 540 nM. This indicates a strong interaction with the target protein, suggesting potential for therapeutic applications in oncology .

Structure-Activity Relationships (SAR)

Initial SAR studies have indicated that modifications to the cyclopropylmethyl group can significantly influence the potency and selectivity of the compound. For instance, substituting different groups on the pyrazole ring has been shown to enhance binding affinity and improve pharmacokinetic properties.

Table 2: Structure-Activity Relationships

ModificationEffect on ActivityReference
Cyclopropylmethyl GroupEssential for potency
Variations on Pyrazole RingSignificant impact on selectivity
Substituents on PyridineAltered binding dynamics

Scientific Research Applications

Pharmacological Applications

The compound's structure, which includes a pyrazole ring, is associated with various biological activities. Here are the key areas of application:

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. Research indicates that compounds similar to (1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Studies have shown that pyrazole derivatives exhibit antibacterial properties against pathogens like E. coli and Staphylococcus aureus. The structural features of this compound may enhance its effectiveness against bacterial infections, making it a candidate for further exploration in antimicrobial therapies.

Anticancer Potential

The pyrazole scaffold has been recognized for its anticancer properties. Compounds within this class have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. This compound's interactions with specific biological targets may contribute to its anticancer efficacy.

Case Studies

Several studies have explored the biological activities related to this compound:

  • Anti-inflammatory Studies:
    • A study demonstrated that pyrazole derivatives significantly reduced inflammation in animal models by inhibiting specific cytokines.
  • Antimicrobial Research:
    • Research indicated that similar pyrazole compounds effectively inhibited bacterial growth, suggesting that this compound could be developed into a novel antimicrobial agent.
  • Cancer Research:
    • Investigations into structurally related compounds revealed their ability to induce apoptosis in various cancer cell lines, highlighting the potential of this compound in oncology.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Pyrazole Core

(a) 3-Trifluoromethyl Substitution

The compound (1-(pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride () replaces the cyclopropylmethyl group with a trifluoromethyl (-CF₃) group. However, this substitution reduces lipophilicity (logP) compared to the cyclopropylmethyl analog, which may affect membrane permeability. The hydrochloride salt further improves aqueous solubility, a critical factor for bioavailability .

(b) Simpler Alkyl Substitutions

1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine () features an ethyl group and an N-methylated methanamine. N-methylation decreases the amine’s basicity, altering its interaction with acidic residues in targets. The molecular weight (139.2 g/mol) is significantly lower than the target compound’s, suggesting differences in pharmacokinetics .

Heterocyclic Modifications

(a) Thiazole Ring Integration

[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]methanamine () replaces the pyridin-3-yl group with a 2,4-dimethylthiazole.

(b) Pyridin-2-yl vs. Pyridin-3-yl Substitution

(1-(2-methoxyethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine () substitutes pyridin-3-yl with pyridin-2-yl. The positional shift of the nitrogen alters hydrogen-bonding geometry, which could reduce affinity for targets requiring pyridin-3-yl’s lone-pair orientation. The 2-methoxyethyl group introduces polarity, increasing solubility but reducing passive diffusion .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) Key Substituents logP (Predicted) Solubility (mg/mL) Metabolic Stability
Target Compound ~245.3 Cyclopropylmethyl, Pyridin-3-yl 2.5 0.1 (Free base) High (Cyclopropane)
3-Trifluoromethyl analog (HCl salt) 278.66 Trifluoromethyl, Pyridin-3-yl 1.8 5.2 (HCl salt) Moderate
Ethyl-N-methyl analog 139.2 Ethyl, N-methyl 1.2 3.0 Low
Thiazole-containing analog 208.28 Thiazole, Dimethyl 2.1 0.5 Moderate (S-oxidation)
Pyridin-2-yl analog ~247.3 2-Methoxyethyl, Pyridin-2-yl 1.5 1.8 High

Q & A

Basic Research Questions

Q. What synthetic routes are available for (1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine, and how are intermediates characterized?

  • Methodology : The compound is synthesized via multi-step reactions, starting with cyclocondensation of substituted propenones with hydrazine derivatives. Key intermediates (e.g., pyrazoline precursors) are characterized using spectral techniques:

  • 1H/13C NMR for structural confirmation (e.g., cyclopropylmethyl and pyridinyl group integration).
  • IR spectroscopy to identify functional groups (e.g., NH₂ stretches at ~3400 cm⁻¹).
  • Mass spectrometry for molecular weight validation .
    • Optimization : Anhydrous solvents (e.g., methanol) and controlled temperatures improve yield and purity during cyclization steps .

Q. Which in vitro assays are suitable for initial biological activity screening of this compound?

  • CYP Inhibition : Use human liver microsomes to assess selectivity against CYP2A6, comparing inhibition potency (IC₅₀) with reference inhibitors like tranylcypromine. Include ketoconazole (CYP3A4) and 4-methylpyrazole (CYP2E1) as controls to confirm isoform specificity .
  • Cell Viability : Employ the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to evaluate cytotoxicity in target cell lines, ensuring ≤10% DMSO concentration to avoid solvent interference .

Advanced Research Questions

Q. How can structural modifications enhance CYP2A6 inhibition selectivity?

  • SAR Strategy :

Pyridine Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridin-3-yl position to improve binding affinity to CYP2A6’s active site.

Cyclopropylmethyl Optimization : Replace cyclopropylmethyl with bulkier alkyl groups (e.g., 1,2-dimethylpropyl) to reduce off-target interactions with CYP3A4 .

  • Validation : Compare inhibitory constants (Kᵢ) using recombinant CYP isoforms and molecular docking to simulate ligand-enzyme interactions .

Q. How should researchers resolve discrepancies in reported IC₅₀ values for CYP2A6 inhibition?

  • Experimental Design :

  • Standardize assay conditions: Use pooled human liver microsomes (HLMs) from ≥10 donors to account for genetic variability.
  • Control pre-incubation time (e.g., 15 min) to ensure steady-state enzyme inhibition.
  • Validate results with orthogonal methods (e.g., fluorescent probe substrates vs. LC-MS-based metabolite quantification) .

Q. What strategies improve compound stability during in vivo pharmacokinetic studies?

  • Formulation : Use PEGylated liposomes to enhance aqueous solubility and reduce hepatic first-pass metabolism.
  • Analytical Quantification : Employ LC-MS/MS with a deuterated internal standard (e.g., D₃-labeled analog) to minimize matrix effects in plasma samples .

Methodological Considerations

Q. Which chromatographic techniques are optimal for quantifying this compound in biological matrices?

  • HPLC : Use a C18 column (5 µm, 150 mm × 4.6 mm) with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30).
  • Detection : UV absorption at 254 nm (pyridine ring) or tandem mass spectrometry (MRM transition m/z 250 → 154) for enhanced sensitivity .

Q. How can researchers validate synthetic purity for pharmacological studies?

  • HPLC-PDA : Ensure ≥95% purity with a photodiode array detector (210–400 nm) to detect trace impurities.
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 2
(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine

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